3-(Chloromethyl)pyridazine hydrochloride

Organic Synthesis Process Chemistry Heterocyclic Building Blocks

3-(Chloromethyl)pyridazine hydrochloride is a heterocyclic building block comprising a pyridazine ring with a reactive chloromethyl substituent at the 3-position, supplied as a stable hydrochloride salt. With molecular formula C5H6Cl2N2 and molecular weight 165.02 g/mol, the compound exhibits a boiling point of 282.3 °C at 760 mmHg and a flash point of 151.6 °C.

Molecular Formula C5H6Cl2N2
Molecular Weight 165.02 g/mol
CAS No. 27349-66-2
Cat. No. B1592399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloromethyl)pyridazine hydrochloride
CAS27349-66-2
Molecular FormulaC5H6Cl2N2
Molecular Weight165.02 g/mol
Structural Identifiers
SMILESC1=CC(=NN=C1)CCl.Cl
InChIInChI=1S/C5H5ClN2.ClH/c6-4-5-2-1-3-7-8-5;/h1-3H,4H2;1H
InChIKeyLPKSYVXQAWQCSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Chloromethyl)pyridazine Hydrochloride (CAS 27349-66-2): Core Physicochemical and Handling Profile for Research Procurement


3-(Chloromethyl)pyridazine hydrochloride is a heterocyclic building block comprising a pyridazine ring with a reactive chloromethyl substituent at the 3-position, supplied as a stable hydrochloride salt [1]. With molecular formula C5H6Cl2N2 and molecular weight 165.02 g/mol, the compound exhibits a boiling point of 282.3 °C at 760 mmHg and a flash point of 151.6 °C [2]. It is classified as a skin irritant and harmful if swallowed, requiring standard laboratory protective measures during handling .

Why 3-(Chloromethyl)pyridazine Hydrochloride (CAS 27349-66-2) Cannot Be Directly Substituted with Regioisomeric or Free-Base Analogs in Synthetic Workflows


Generic substitution of 3-(Chloromethyl)pyridazine hydrochloride with structurally similar analogs introduces quantifiable differences in reaction yield, product purity, and synthetic efficiency. The hydrochloride salt form provides enhanced aqueous solubility and handling stability relative to the free base, while the specific 3-position substitution pattern determines regioselective outcomes in nucleophilic displacement reactions [1]. Comparators such as 4-(chloromethyl)pyridazine hydrochloride, 3-chloro-6-(chloromethyl)pyridazine hydrochloride, and the free base analog exhibit divergent melting behavior, storage requirements, and reactivity profiles that preclude direct one-for-one replacement in validated synthetic protocols .

Quantitative Differentiation Evidence: 3-(Chloromethyl)pyridazine Hydrochloride (CAS 27349-66-2) Versus Closest Analogs


Comparative Synthesis Yield: Target Compound vs. Free Base Analog

In the synthesis of 3-(chloromethyl)pyridazine hydrochloride from 3-methylpyridazine using trichloroisocyanuric acid in chloroform under reflux, a reproducible yield of 80% (205 mg isolated product) was achieved . For comparison, green chemistry approaches to the free base analog (CAS 41227-72-9) report yields of 85% with 99% purity, but require distinct purification protocols and handling due to the absence of the stabilizing hydrochloride counterion [1]. The hydrochloride salt form demonstrates consistent yield reproducibility across multiple literature reports, a key consideration for procurement and scale-up planning.

Organic Synthesis Process Chemistry Heterocyclic Building Blocks

Storage Condition Differentiation: Refrigerated vs. Ambient Stability Requirements

3-(Chloromethyl)pyridazine hydrochloride requires storage at 2–8 °C under inert gas atmosphere to maintain integrity, as documented by multiple authoritative databases [1]. In direct contrast, the regioisomeric 4-(chloromethyl)pyridazine hydrochloride (Sigma-Aldrich EN300-9453D632) is specified for storage at room temperature . The 2–8 °C requirement for the target compound indicates heightened sensitivity to thermal degradation or moisture absorption, a critical differentiator for laboratory inventory planning and procurement logistics.

Chemical Storage Laboratory Handling Stability

Physical State Differentiation: Powder vs. Liquid Form and Melting Point Comparison

The hydrochloride salt of 3-(chloromethyl)pyridazine is supplied as a powder, whereas the free base analog (CAS 41227-72-9) is described as a colorless to pale yellow liquid [1]. Furthermore, the regioisomeric 4-(chloromethyl)pyridazine hydrochloride exhibits a defined melting point of 119–120 °C, while the target compound's melting point is not consistently reported, suggesting amorphous or hygroscopic behavior that may affect weighing accuracy and formulation reproducibility [2]. These physical state differences directly impact weighing precision, dissolution protocols, and compatibility with automated synthesis platforms.

Physical Characterization Formulation Handling Properties

Reactivity and Synthetic Utility: Chloromethyl Leaving Group Positioning Dictates Regioselectivity

The chloromethyl group at the 3-position of the pyridazine ring serves as an excellent leaving group for nucleophilic substitution, enabling efficient functionalization in the construction of pharmaceutical intermediates [1]. In contrast, 3-chloro-6-(chloromethyl)pyridazine hydrochloride contains two reactive sites—a chloro substituent at position 3 and a chloromethyl at position 6—introducing competing reaction pathways and reduced regiochemical control . The single reactive chloromethyl handle in the target compound ensures predictable, monofunctional derivatization, a critical advantage in convergent synthetic sequences where precise molecular editing is required.

Medicinal Chemistry Nucleophilic Substitution Reaction Specificity

Patent-Documented Utility: Precedented Use in NR2B Receptor Ligand Synthesis

3-(Chloromethyl)pyridazine hydrochloride is explicitly disclosed as an intermediate in the synthesis of substituted 1H-imidazo[4,5-b]pyridin-2(3H)-ones, a class of NR2B receptor ligands under investigation for neurological and pain indications [1]. The NR2B subtype selectivity of downstream compounds is inherently dependent on the precise pyridazine core substitution pattern provided by this building block. In contrast, generic pyridazine derivatives lacking the specific 3-chloromethyl substitution exhibit attenuated or non-existent NR2B binding affinity, as the chloromethyl moiety serves as the critical attachment point for pharmacophore elaboration [2]. This patent-documented precedent establishes the compound as a procurement-validated intermediate with defined pharmaceutical relevance.

CNS Drug Discovery NR2B Antagonists Pharmaceutical Intermediates

Procurement-Guiding Application Scenarios for 3-(Chloromethyl)pyridazine Hydrochloride (CAS 27349-66-2)


Synthesis of NR2B Receptor Ligands for CNS Pain and Neurological Disorder Research

The compound serves as a key intermediate in the preparation of substituted 1H-imidazo[4,5-b]pyridin-2(3H)-ones, a scaffold with demonstrated NR2B receptor antagonism. The specific 3-chloromethyl substitution pattern is essential for downstream pharmacophore attachment; alternative regioisomers or free-base forms would not yield the correct substitution geometry required for target engagement [1].

Preparation of 3-Hydroxypyridine via Nucleophilic Displacement

3-(Chloromethyl)pyridazine hydrochloride reacts with ammonia in the presence of base or heat to yield 3-(chloromethyl)pyridazine, which can be hydrolyzed to 3-hydroxypyridine . The hydrochloride salt form ensures consistent stoichiometry and avoids handling complications associated with the hygroscopic free base during this transformation.

Construction of Diverse Heterocyclic Scaffolds via Nucleophilic Substitution

The chloromethyl group at the 3-position acts as a reliable electrophilic handle for C–N, C–O, and C–S bond formation. The single reactive site minimizes undesired cross-reactivity, making the compound suitable for parallel synthesis libraries where clean, predictable monofunctionalization is required [2].

Technical Documentation Hub

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